molecular formula C14H11N5O2 B10958623 N'-[(phenylcarbonyl)oxy]pyrazolo[1,5-a]pyrimidine-3-carboximidamide

N'-[(phenylcarbonyl)oxy]pyrazolo[1,5-a]pyrimidine-3-carboximidamide

Cat. No.: B10958623
M. Wt: 281.27 g/mol
InChI Key: SFCMDXQJTLJWHJ-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(phenylcarbonyl)oxy]pyrazolo[1,5-a]pyrimidine-3-carboximidamide typically involves the reaction of pyrazolo[1,5-a]pyrimidine derivatives with phenyl isocyanate under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran at room temperature .

Industrial Production Methods

Industrial production methods for this compound involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

N’-[(phenylcarbonyl)oxy]pyrazolo[1,5-a]pyrimidine-3-carboximidamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols .

Scientific Research Applications

N’-[(phenylcarbonyl)oxy]pyrazolo[1,5-a]pyrimidine-3-carboximidamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N’-[(phenylcarbonyl)oxy]pyrazolo[1,5-a]pyrimidine-3-carboximidamide involves its interaction with specific molecular targets and pathways. The compound’s photophysical properties allow it to act as a fluorescent probe, enabling the study of intracellular processes and molecular interactions. Additionally, its potential therapeutic effects are mediated through the inhibition of specific enzymes and signaling pathways .

Comparison with Similar Compounds

N’-[(phenylcarbonyl)oxy]pyrazolo[1,5-a]pyrimidine-3-carboximidamide can be compared with other similar compounds such as:

The uniqueness of N’-[(phenylcarbonyl)oxy]pyrazolo[1,5-a]pyrimidine-3-carboximidamide lies in its specific combination of photophysical properties and chemical reactivity, making it a valuable tool in various research fields .

Properties

Molecular Formula

C14H11N5O2

Molecular Weight

281.27 g/mol

IUPAC Name

[(Z)-[amino(pyrazolo[1,5-a]pyrimidin-3-yl)methylidene]amino] benzoate

InChI

InChI=1S/C14H11N5O2/c15-12(11-9-17-19-8-4-7-16-13(11)19)18-21-14(20)10-5-2-1-3-6-10/h1-9H,(H2,15,18)

InChI Key

SFCMDXQJTLJWHJ-UHFFFAOYSA-N

Isomeric SMILES

C1=CC=C(C=C1)C(=O)O/N=C(/C2=C3N=CC=CN3N=C2)\N

Canonical SMILES

C1=CC=C(C=C1)C(=O)ON=C(C2=C3N=CC=CN3N=C2)N

Origin of Product

United States

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